1-(2-Chloro-6-fluorobenzyl)thiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClFN2S |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methylthiourea |
InChI |
InChI=1S/C8H8ClFN2S/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |
InChI Key |
PIEZEJZLHADDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=S)N)F |
Origin of Product |
United States |
Molecular and Supramolecular Structural Elucidation of 1 2 Chloro 6 Fluorobenzyl Thiourea
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional structure of a crystalline solid. While a specific crystallographic report for 1-(2-Chloro-6-fluorobenzyl)thiourea is not available in the surveyed literature, analysis of closely related benzoylthiourea (B1224501) derivatives provides a strong basis for understanding the structural characteristics that would be elucidated. nih.govnih.gov
Determination of Crystal System, Space Group, and Unit Cell Parameters
A single-crystal X-ray diffraction experiment would determine the fundamental crystallographic parameters of this compound. These parameters define the size and shape of the unit cell—the smallest repeating unit of the crystal lattice—and the symmetry operations that describe the arrangement of molecules within it. For instance, related thiourea (B124793) compounds such as 1-(2,6-Dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea crystallize in the monoclinic system with the space group P2₁/n. nih.govmdpi.com Another example, 1-benzoyl-3-(4-fluorophenyl)thiourea, crystallizes in the triclinic system. nih.gov The specific parameters for the title compound would be presented in a format similar to the table below.
Table 1: Representative Crystal Data and Structure Refinement Parameters for a Thiourea Derivative Data presented is for the related compound 1-(2,6-Dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea and is illustrative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.7215 (6) |
| b (Å) | 11.2370 (8) |
| c (Å) | 13.8065 (8) |
| β (°) | 104.447 (4) |
| Volume (ų) | 1610.77 (17) |
| Z | 4 |
| Source: nih.gov |
Conformational Analysis of the Thiourea Backbone and Benzyl (B1604629) Moiety
The conformational analysis reveals the spatial orientation of different parts of the molecule. In substituted thioureas, the molecule's conformation is largely dictated by the rotational freedom around several key single bonds. The analysis would focus on the torsion angles within the thiourea backbone (S=C-N-C) and the orientation of the 2-chloro-6-fluorobenzyl group relative to the thiourea core. In many similar structures, the thiourea moiety is not perfectly planar. nih.govnih.gov The planarity of the thiocarbonyl and adjacent nitrogen atoms is often influenced by hydrogen bonding. nih.gov The dihedral angle between the phenyl ring and the thiourea plane is a critical parameter, influencing crystal packing. For example, in 1-(2,6-Dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea, the dihedral angles between the thiourea plane and the two aromatic rings are 81.41 (7)° and 44.12 (7)°. nih.gov
Identification and Characterization of Intramolecular Hydrogen Bonds (e.g., N–H···O, N–H···S, N–H···Cl)
Intramolecular hydrogen bonds, which occur within a single molecule, are crucial for stabilizing its conformation. While this compound lacks a carbonyl oxygen (C=O) for a classic N-H···O interaction seen in benzoylthioureas, other intramolecular interactions are possible. nih.govnih.gov Theoretical and spectroscopic studies on related compounds, such as 2-halophenols, suggest the possibility of weak intramolecular hydrogen bonds involving halogens, like N-H···Cl or N-H···F. rsc.org However, N-H···S bonds are less common in an intramolecular context. The presence of such bonds is confirmed by short donor-acceptor distances and specific bond angles derived from the crystallographic data.
Elucidation of Intermolecular Interactions and Crystal Packing Patterns
Intermolecular interactions are the forces that hold molecules together in the crystal lattice. For thiourea derivatives, these are typically dominated by hydrogen bonds and other weaker interactions. researchgate.net The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a good acceptor. This commonly leads to the formation of dimeric structures or chains through N-H···S hydrogen bonds. nih.govnih.gov
Other significant interactions that define the crystal packing include:
C-H···π interactions: Where a hydrogen atom on one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule.
π–π stacking: The stacking of aromatic rings from adjacent molecules, typically with inter-planar distances around 3.5 Å.
Halogen bonds: Interactions involving the chlorine atom, such as C-Cl···S or C-Cl···N, can further stabilize the crystal lattice.
These interactions collectively create a stable, three-dimensional supramolecular architecture.
Vibrational Spectroscopy for Functional Group Characterization
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy, a powerful technique for probing molecular vibrations, would be instrumental in identifying the characteristic functional groups within this compound. Analysis of the Raman spectrum would be expected to reveal key vibrational modes, such as the C=S stretching of the thiourea group, as well as vibrations associated with the substituted benzene (B151609) ring, including C-Cl and C-F stretching modes. However, no specific Raman spectral data for this compound has been found in the surveyed scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Chemical Environment
NMR spectroscopy is fundamental for determining the precise connectivity of atoms and understanding their chemical environments within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Signal Assignment
A ¹H NMR spectrum of this compound would provide crucial information on the number and types of protons present. It would be expected to show distinct signals for the aromatic protons on the 2-chloro-6-fluorobenzyl ring, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH and -NH₂) protons of the thiourea moiety. The chemical shifts and coupling patterns of these signals would confirm the structure of the molecule. Unfortunately, no such experimental data has been located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum is essential for mapping the carbon framework of a molecule. For this compound, this would involve identifying the chemical shifts for the thiocarbonyl (C=S) carbon, the methylene carbon, and the distinct carbons of the aromatic ring, including those bonded to chlorine and fluorine. This analysis would provide a complete picture of the carbon skeleton, but specific ¹³C NMR data for this compound remains uncharacterised in available resources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
Analysis of n→π* and π→π* Transitions within the Chromophoric System
The chromophoric system of this compound includes the phenyl ring and the thiocarbonyl group. A UV-Vis spectrum would be expected to display absorption bands corresponding to the π→π* transitions of the aromatic system and the n→π* transition of the C=S group. The positions and intensities of these bands provide insight into the electronic structure of the molecule. Regrettably, no UV-Vis absorption data for this specific compound could be sourced.
Computational Chemistry Investigations of 1 2 Chloro 6 Fluorobenzyl Thiourea
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of various compounds.
Geometry Optimization and Energetic Minimization
A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For a molecule like 1-(2-Chloro-6-fluorobenzyl)thiourea, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable conformation. This optimized structure is crucial as it forms the basis for all subsequent property calculations.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally suggests a more reactive molecule.
Derivation of Atomic Charges and Charge Distribution Analysis
Understanding how charge is distributed across a molecule is vital for predicting its reactive sites and intermolecular interactions. Methods like Mulliken population analysis are used to calculate the partial charges on each atom. In this compound, this analysis would reveal the electrophilic and nucleophilic centers, providing clues about how the molecule might interact with biological targets.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. These theoretical frequencies are often scaled to correct for approximations in the computational method and anharmonicity. Comparing the calculated spectrum with experimentally obtained data is a common way to validate the accuracy of the computed molecular structure. For the title compound, this would involve identifying the characteristic vibrational modes associated with its functional groups, such as the C=S and N-H stretching of the thiourea (B124793) moiety and the vibrations of the substituted benzene (B151609) ring.
Simulation of Electronic Absorption Spectra
Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Visible) of molecules. This technique can predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n → π* or π → π*). This information is valuable for understanding the photophysical properties of the compound.
Quantum Chemical Descriptors and Reactivity Analysis
From the fundamental properties calculated using DFT, a range of quantum chemical descriptors can be derived to provide a more quantitative measure of reactivity. These include:
Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These descriptors help in rationalizing and predicting the chemical behavior of the molecule in various environments.
Despite the established framework for these computational analyses, the specific application to this compound and the resulting data are not available in the reviewed scientific literature. Therefore, the creation of detailed data tables and an in-depth discussion of its specific computational findings is not possible at this time.
Global and Local Reactivity Indices
The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. These parameters are instrumental in predicting how a molecule will interact with other chemical species. For instance, in a study of various thiourea derivatives, it was found that the specific substituents on the phenyl rings significantly influence these reactivity indices.
No specific global reactivity indices were found for this compound in the searched literature. The following table presents representative data for a structurally related thiourea derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide, to illustrate the typical values obtained from such calculations.
| Parameter | Value (eV) |
| E (HOMO) | -6.89 |
| E (LUMO) | -2.45 |
| Energy Gap (ΔE) | 4.44 |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | 2.45 |
| Electronegativity (χ) | 4.67 |
| Global Hardness (η) | 2.22 |
| Global Softness (S) | 0.225 |
Table 1: Calculated global reactivity indices for a related thiourea derivative.
Local reactivity descriptors, such as the Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are essential for understanding the regioselectivity of chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.
In thiourea derivatives, the sulfur atom of the thiocarbonyl group (C=S) and any halogen substituents are typically associated with negative electrostatic potential, making them potential sites for electrophilic interaction. The amine protons, on the other hand, exhibit positive potential and are likely sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the sulfur, chlorine, and fluorine atoms, and positive potential around the N-H protons.
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides detailed insights into the electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions. This method examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their strength.
No specific NBO analysis data was found for this compound. The following table provides representative stabilization energies for intramolecular interactions in a related phosphoramidate (B1195095) compound to illustrate the nature of NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | σ(P3-O4) | 2.87 |
| LP(1) N2 | σ(P3-O4) | 2.91 |
| LP(2) O4 | σ(P3-N1) | 16.29 |
| LP(2) O4 | σ(P3-N2) | 16.11 |
Table 2: Second-order perturbation theory analysis of Fock matrix in NBO basis for a related compound. researchgate.net
Atom in Molecule (AIM) Analysis for Characterization of Chemical Bonds and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (AIM) developed by Bader provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. AIM analysis identifies bond critical points (BCPs) and ring critical points (RCPs) in the electron density. The properties at these critical points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical interactions.
For covalent bonds, the electron density at the BCP is high, and the Laplacian is negative. For non-covalent interactions, such as hydrogen bonds and van der Waals forces, the electron density is lower, and the Laplacian is positive. In the context of this compound, AIM analysis would be used to characterize the covalent bonds within the molecule and to identify and quantify any intramolecular hydrogen bonds or other non-covalent interactions that contribute to its conformational stability.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.com The Hirshfeld surface is constructed around a molecule in a crystal, and the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface are used to generate a 2D fingerprint plot. This plot provides a summary of all intermolecular contacts.
No specific Hirshfeld surface analysis was found for this compound. The following table shows the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related substituted benzylidene compound to illustrate the typical data obtained.
| Contact Type | Contribution (%) |
| H···H | 26.6 |
| Cl···H/H···Cl | 21.3 |
| O···H/H···O | 15.5 |
| Cl···C/C···Cl | 10.7 |
| C···H/H···C | 9.1 |
Table 3: Percentage contributions of intermolecular contacts to the Hirshfeld surface for a related compound. researchgate.net
Coordination Chemistry of 1 2 Chloro 6 Fluorobenzyl Thiourea As a Ligand
Ligand Design and Coordination Principles of Thiourea (B124793) Derivatives
Thiourea derivatives are highly adaptable ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. tandfonline.commdpi.com Their versatility originates from the ambidentate nature of the thiourea backbone and the ability to modify their properties by introducing various functional groups. tandfonline.com
The primary donor atoms in thiourea derivatives that participate in metal complexation are the sulfur and nitrogen atoms of the thiourea moiety. mdpi.comrsc.org The sulfur atom, being a soft donor, typically coordinates to soft metal ions, while the 'harder' nitrogen atoms can also be involved in bonding, leading to various coordination modes. tandfonline.com Thiourea and its derivatives can act as neutral monodentate ligands, coordinating solely through the sulfur atom. mdpi.com They can also function as bidentate ligands, chelating to a metal center through both a sulfur and a nitrogen atom, thereby forming a stable four-membered ring. mdpi.comnih.gov
In the case of N-acylthioureas, the oxygen atom of the acyl group can also participate in coordination, leading to S,O-bidentate chelation. rsc.org However, for 1-(2-chloro-6-fluorobenzyl)thiourea, which lacks an acyl group, the primary coordination is expected to occur through the sulfur and/or nitrogen atoms. The lone pairs on these atoms are readily available for donation to a metal center, facilitating the formation of coordination complexes.
The presence of chloro- and fluoro-substituents on the benzyl (B1604629) ring of this compound significantly influences its electronic properties and, consequently, its ligating behavior. nih.govresearchgate.net Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This inductive effect reduces the electron density on the aromatic ring and, to a lesser extent, on the thiourea moiety.
Synthesis of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with thiourea derivatives is typically achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. nih.govtechno-serv.netnih.gov
Thiourea and its derivatives are known to form complexes with a variety of transition metals. researchgate.netresearchgate.netrsc.org It is anticipated that this compound would react with salts of Ni(II), Cu(II), Zn(II), Pt(II), Pd(II), and Co(III) to form stable complexes. nih.govresearchgate.net The synthesis would generally involve dissolving the ligand and the metal salt (e.g., chloride, acetate, or perchlorate) in a suitable solvent, such as ethanol (B145695) or methanol, and stirring the mixture at room temperature or with gentle heating. techno-serv.netmdpi.com
The coordination geometry of the resulting complexes would depend on the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, Ni(II) can form tetrahedral, square planar, or octahedral complexes depending on the ligand field. researchgate.net Pd(II) and Pt(II) typically form square planar complexes, while Zn(II) often adopts a tetrahedral geometry. nih.govrsc.org Co(III) complexes are generally octahedral. nih.gov
A general synthetic route for these complexes can be represented as:
MCl₂ + 2L → [ML₂Cl₂] (where M = Ni(II), Cu(II), Zn(II), Pd(II), Pt(II) and L = this compound)
CoCl₂ + 3L → [CoL₃]Cl₃ (in the presence of an oxidizing agent for Co(III) formation)
The stoichiometry of the complexes formed between a metal ion and a thiourea derivative is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the reaction conditions. nih.govelectrochemsci.org Commonly observed stoichiometries for divalent metal ions with monodentate thiourea ligands are 1:2 and 1:4 (metal:ligand). For bidentate ligands, a 1:2 stoichiometry is frequent. mdpi.com
Table 1: Expected Stoichiometry and Geometry of Metal Complexes
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Expected Geometry |
|---|---|---|
| Ni(II) | 1:2 or 1:4 | Tetrahedral or Square Planar/Octahedral |
| Cu(II) | 1:2 | Distorted Octahedral or Square Planar |
| Zn(II) | 1:2 | Tetrahedral |
| Pt(II) | 1:2 | Square Planar |
| Pd(II) | 1:2 | Square Planar |
Spectroscopic Characterization of Metal Complexes
The characterization of newly synthesized metal complexes is crucial to determine their structure and bonding. A combination of spectroscopic techniques is typically employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the thiourea ligand. mdpi.com Upon complexation, shifts in the vibrational frequencies of the C=S and N-H bonds are expected. A decrease in the C=S stretching frequency and an increase in the C-N stretching frequency are indicative of coordination through the sulfur atom. mdpi.com Changes in the N-H stretching vibrations can suggest the involvement of the nitrogen atom in coordination or hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Zn(II), Pt(II), Pd(II)). nih.govnih.gov Upon coordination, the chemical shifts of the protons and carbons in the ligand will change. For instance, a downfield shift in the ¹³C NMR signal of the C=S carbon can further confirm coordination through the sulfur atom. mdpi.com
UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge transfer bands, which are characteristic of the coordination geometry around the metal ion. researchgate.net For example, the color and the absorption bands in the UV-Vis spectrum of a Ni(II) complex can help distinguish between tetrahedral, square planar, and octahedral geometries.
Table 2: Key Spectroscopic Data for Characterization
| Spectroscopic Technique | Expected Observations for this compound Complexes |
|---|---|
| IR Spectroscopy | Shift in ν(C=S) and ν(N-H) bands upon coordination. Appearance of new bands corresponding to M-S and M-N vibrations. |
| NMR Spectroscopy (¹H, ¹³C) | Changes in chemical shifts of aromatic and thiourea protons and carbons upon complexation. |
| UV-Visible Spectroscopy | d-d transition bands characteristic of the metal ion and its coordination environment. |
| Mass Spectrometry | Determination of the molecular weight of the complex, confirming its stoichiometry. |
Vibrational Spectroscopy for Confirmation of Metal-Ligand Coordination
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful method for confirming the coordination of this compound to a metal center. The key to this analysis lies in the comparison of the vibrational spectra of the free ligand with those of its metal complexes. Thiourea derivatives typically coordinate to metal ions through the sulfur atom of the thiocarbonyl group (C=S). mdpi.comresearchgate.net This coordination event induces characteristic shifts in the vibrational frequencies of the bonds within the thiourea moiety.
Upon complexation, a notable shift to a lower frequency is generally observed for the C=S stretching vibration, while the C-N stretching vibration often shifts to a higher frequency. researchgate.net This phenomenon is attributed to the donation of electron density from the sulfur atom to the metal, which weakens the C=S double bond and strengthens the C-N bond. The observation of these spectral shifts provides strong evidence for the formation of a metal-sulfur bond. researchgate.net
For instance, in studies of various thiourea complexes, the C=S stretching frequency, typically found in the range of 700-730 cm⁻¹ in the free ligand, is displaced to 633-671 cm⁻¹ upon coordination. researchgate.net Concurrently, the C-N stretching mode, observed between 1557-1567 cm⁻¹ in the free ligand, shifts to 1577-1592 cm⁻¹. researchgate.net Metal-sulfur stretching vibrations (ν(M-S)) themselves are typically observed in the far-infrared region, generally between 205 and 298 cm⁻¹. rsc.org
Table 1: Typical Infrared Spectral Data for Thiourea and its Metal Complexes
| Vibrational Mode | Free Thiourea (cm⁻¹) | Metal-Thiourea Complex (cm⁻¹) |
| ν(C=S) | 700-730 | 633-671 researchgate.net |
| ν(C-N) | 1557-1567 | 1577-1592 researchgate.net |
| ν(M-S) | - | 205-298 rsc.org |
Electronic Absorption Spectroscopy for Ligand Field Transitions and Geometry
Electronic absorption (UV-Vis) spectroscopy provides valuable insights into the electronic structure and coordination geometry of metal complexes. The absorption of ultraviolet and visible light by a complex promotes electrons from lower energy d-orbitals to higher energy d-orbitals. The energies of these transitions, known as ligand field or d-d transitions, are sensitive to the identity of the metal ion, its oxidation state, and the geometry of the coordination sphere.
For complexes of this compound, the electronic spectra can reveal information about the coordination environment around the metal center. For example, the positions and intensities of the d-d absorption bands can help to distinguish between different geometries such as tetrahedral, square planar, or octahedral. nih.govresearchgate.net
In addition to the relatively weak d-d transitions, more intense charge-transfer (CT) bands may also be observed. nih.gov These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). The energies of these CT bands are influenced by the nature of both the metal and the ligand. The free thiourea ligand itself exhibits absorption in the UV region, typically between 225 and 270 nm. mdpi.com
Table 2: Illustrative Electronic Absorption Data for Metal Complexes
| Complex Type | Typical Absorption Maxima (λmax, nm) | Assignment |
| Cu(II) Tetrahedral | > 800 | d-d transitions |
| Ni(II) Octahedral | ~400, ~700, ~1100 | d-d transitions |
| Co(II) Tetrahedral | 500-700 | d-d transitions |
Note: This table provides a general illustration. The actual absorption maxima will depend on the specific complex.
Nuclear Magnetic Resonance Spectroscopy for Ligand Environment Changes upon Complexation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the changes in the electronic environment of the this compound ligand upon coordination to a metal ion. Both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to probe the structure of the complexes in solution.
Upon complexation, the chemical shifts of the protons and carbons in the ligand are altered due to the influence of the metal center. The protons of the N-H groups in the thiourea moiety are particularly sensitive to coordination. mdpi.com A downfield shift (to higher ppm values) of the N-H proton signals is often observed, which is indicative of coordination through the sulfur atom. mdpi.com This deshielding effect arises from the donation of electron density from the sulfur to the metal, which in turn affects the electron density around the adjacent nitrogen atoms and their attached protons.
Similarly, the chemical shift of the thiocarbonyl carbon (C=S) in the ¹³C NMR spectrum is a key indicator of coordination. A downfield shift of the C=S resonance upon complexation suggests a decrease in electron density at the carbon atom, consistent with coordination through the sulfur atom. mdpi.com For instance, the C=S peak in free thiourea appears around 182 ppm, and this can shift downfield by approximately 6 ppm in its metal complexes. mdpi.com
Table 3: Representative NMR Chemical Shift Changes upon Complexation
| Nucleus | Free Ligand (ppm) | Complexed Ligand (ppm) | Interpretation |
| ¹H (N-H) | ~7.2-9.3 mdpi.comresearchgate.net | Shifted downfield | Deshielding due to S-coordination mdpi.com |
| ¹³C (C=S) | ~182 mdpi.com | Shifted downfield (~174-177) mdpi.com | Decreased electron density at carbon due to S-coordination mdpi.com |
Crystallographic Studies of this compound Metal Complexes
Determination of Coordination Geometry and Polyhedra around Metal Centers
Crystallographic studies of metal complexes with thiourea derivatives have revealed a variety of coordination geometries. The specific geometry adopted by a complex is influenced by factors such as the size and electronic properties of the metal ion, the steric bulk of the ligand, and the nature of any counter-ions or co-ligands present.
For instance, with divalent metal ions, tetrahedral geometries are commonly observed, where the metal ion is coordinated to two bidentate ligands or four monodentate ligands. scispace.com In some cases, distorted tetrahedral or trigonal planar geometries have been reported. scispace.comresearchgate.net For example, a Zn(II) ion can exhibit a tetrahedral geometry with bond angles around the metal center ranging from 99.33(14)° to 115.51(18)°. scispace.com The coordination polyhedron can be described by the arrangement of the donor atoms around the central metal ion.
Analysis of Metal-Ligand Bond Lengths and Angles
The precise measurement of metal-ligand bond lengths and angles from X-ray crystal structures provides fundamental information about the nature and strength of the coordination bonds. The metal-sulfur (M-S) bond length is a critical parameter that reflects the strength of the interaction between the metal and the thiourea ligand.
In typical copper(I) complexes with pyridyl thiourea derivatives, Cu-S bond lengths are found to be in the range of 2.21 to 2.23 Å. scispace.com The bond angles around the metal center provide further details about the coordination geometry. In a distorted tetrahedral Cu(I) complex, for example, the angles can range from approximately 97° to 128°. scispace.com The analysis of these parameters in the crystal structures of this compound complexes would provide a detailed understanding of their solid-state structures.
Table 4: Selected Bond Lengths and Angles for a Representative Cu(I)-Thiourea Complex
| Parameter | Value |
| Cu-S Bond Length | 2.2191(7) Å - 2.2235(7) Å scispace.com |
| N-Cu-N Angle | 111.87(9)° scispace.com |
| S-Cu-S Angle | 128.23(3)° scispace.com |
| N-Cu-S Angle | 98.04(6)° - 111.55(6)° scispace.com |
Data from a representative [Cu(pyridyl-thiourea)₂]⁺ complex. scispace.com
Computational Studies on Metal Complexation
Computational methods, such as Density Functional Theory (DFT), have become increasingly valuable for complementing experimental studies of metal complexes. These theoretical calculations can provide detailed insights into the electronic structure, bonding, and spectroscopic properties of complexes, including those of this compound.
DFT calculations can be used to optimize the geometries of metal complexes, providing theoretical predictions of bond lengths and angles that can be compared with experimental data from X-ray crystallography. mdpi.comresearchgate.net Furthermore, these methods can be employed to calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. mdpi.comresearchgate.net The calculation of electronic transitions using time-dependent DFT (TD-DFT) can help to interpret experimental UV-Vis spectra. nih.gov
Computational studies can also provide information about the nature of the metal-ligand bond through the analysis of molecular orbitals and charge distributions. iisc.ac.in This allows for a deeper understanding of the σ-donor and π-acceptor properties of the thiourea ligand in its complexes. Such theoretical investigations can be particularly useful for predicting the properties of yet-to-be-synthesized complexes and for rationalizing observed trends in reactivity and stability. mdpi.com
DFT Investigations into Complex Stability and Electronic Structure
There is no specific information available in the reviewed scientific literature regarding DFT investigations into the stability and electronic structure of metal complexes containing the this compound ligand. Such studies would be invaluable for predicting the geometric arrangements of these complexes, the nature of the metal-ligand bonding, and their relative stabilities.
For illustrative purposes, a general approach to such an investigation would involve:
Geometry Optimization: Calculating the most stable three-dimensional structures of the complexes.
Frequency Analysis: Confirming that the optimized structures correspond to energy minima.
Electronic Structure Analysis: Examining the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the complex's reactivity and electronic transitions.
Binding Energy Calculations: Determining the strength of the interaction between the metal ion and the ligand.
Without published data, a data table of these parameters for this compound complexes cannot be generated.
Molecular Dynamics Simulations of Complex Behavior in Solution
Similarly, there is a lack of published research on molecular dynamics simulations of this compound complexes in solution. MD simulations would provide critical insights into the real-world behavior of these complexes, including:
Structural Stability: Assessing the stability of the complex's coordination geometry in a solvent environment over time.
Solvation Effects: Understanding how solvent molecules interact with the complex and influence its properties.
Conformational Dynamics: Exploring the flexibility of the ligand and the dynamic nature of the metal-ligand bonds.
The absence of such studies means that no data on parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or radial distribution functions (RDFs) for these specific complexes is available to be presented in a data table.
Structure Activity Relationship Sar Studies on 1 2 Chloro 6 Fluorobenzyl Thiourea Analogs
General Principles of Structure-Activity Relationships in Thiourea (B124793) Chemistry
Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov The SAR of thiourea derivatives is fundamentally linked to the unique electronic and structural characteristics of the thiourea moiety (S=C(NH)₂). wikipedia.org This group can exist in two tautomeric forms: the thione form and the thiol (isothiourea) form, which allows for diverse interactions with biological targets. wikipedia.org
Key principles governing the SAR of thiourea compounds include:
The Thiourea Moiety as a Pharmacophore: The N-C=S backbone is a critical component for biological activity, acting as a hydrogen bond donor and acceptor, and a metal-chelating unit. The sulfur atom, in particular, is often a key active point in interactions with biological molecules. sdu.edu.cn
Conformational Flexibility: The rotational freedom around the C-N bonds of the thiourea group allows for conformational flexibility. This adaptability can be crucial for the molecule to adopt an optimal orientation within a biological target's binding site. nih.gov
Lipophilicity and Bioavailability: The balance between hydrophilic and lipophilic properties, often quantified as logP, is a significant factor in the bioavailability of thiourea derivatives. Appropriate lipophilicity is necessary for the compound to traverse biological membranes and reach its target. mdpi.com
Role of Substituents on Molecular Properties and Potential Chemical Interactions
The specific substituents on the 1-(2-Chloro-6-fluorobenzyl)thiourea scaffold play a pivotal role in defining its physicochemical properties and, consequently, its potential biological interactions.
The presence and positioning of halogen atoms on the benzyl (B1604629) ring are critical modulators of the molecule's properties. In this compound, the ortho-chloro and ortho-fluoro substituents exert significant electronic and steric effects.
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. The introduction of fluorine and chlorine atoms to the benzyl ring enhances its nonpolar character, which can influence its ability to cross cell membranes. The lipophilicity can be a key determinant of activity, with an optimal range often observed for a series of analogs. mdpi.com The contribution of different halogens to lipophilicity can vary, with the specific substitution pattern on the aromatic ring playing a crucial role. nih.gov
The following table illustrates the general effect of halogen substitution on key physicochemical properties relevant to SAR:
| Property | Effect of Halogen Substitution |
| Lipophilicity (logP) | Generally increases, influencing membrane permeability. |
| Electronic Effect | Inductive electron withdrawal, affecting pKa and charge distribution. |
| Hydrogen Bonding | Can modulate the hydrogen bond donating capacity of N-H groups. |
| Steric Profile | Introduction of bulky groups can influence binding site complementarity. |
Variations in the benzyl moiety of this compound can significantly impact the steric and conformational properties of the molecule, which are crucial for its interaction with biological targets.
Steric Hindrance: The size and shape of the substituents on the benzyl ring can create steric hindrance, which may either enhance or diminish biological activity. For instance, bulky substituents at the ortho positions, as in the case of the 2-chloro-6-fluoro pattern, can restrict the rotation of the benzyl group. This restricted conformation might be favorable for binding to a specific receptor but could also prevent the molecule from adopting a necessary bioactive conformation for another target.
Conformational Preferences: The substitution pattern on the benzyl ring influences the preferred conformation of the entire molecule. The presence of ortho substituents can force the benzyl ring to adopt a non-planar orientation relative to the thiourea group. This defined three-dimensional shape is a critical factor in how the molecule fits into a binding pocket. Studies on related thiazole (B1198619) derivatives have shown that the nature of the substituent on the benzyl ring (e.g., benzyl vs. cyclohexyl) can significantly impact antiproliferative activity, highlighting the importance of the moiety's steric and electronic properties. nih.gov
The following table summarizes the potential effects of modifying the benzyl moiety:
| Modification | Potential Effect on Steric and Conformational Aspects |
| Change in substituent size | Alters steric bulk, potentially impacting binding affinity. |
| Change in substituent position | Influences the overall molecular shape and conformational preferences. |
| Introduction of rigid groups | Reduces conformational flexibility, which can lead to higher specificity. |
| Introduction of flexible chains | Increases conformational freedom, potentially allowing for adaptation to different binding sites. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized analogs and for gaining insights into the molecular properties that drive the observed biological effects.
The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of a molecule. For thiourea derivatives, a variety of descriptors can be employed:
Constitutional Descriptors: These describe the basic molecular composition and include molecular weight, number of atoms, and number of rings.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP) for lipophilicity and molar refractivity for polarizability.
Recent QSAR studies on anticancer thiourea derivatives have utilized descriptors such as lipophilicity (LogP), bond lengths, and vibration frequencies, calculated using Density Functional Theory (DFT). sciencepublishinggroup.com
The following table provides examples of molecular descriptors commonly used in QSAR studies of thiourea derivatives:
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of N and S atoms | Molecular size and elemental composition |
| Topological | Connectivity Indices, Kappa Shape Indices | Molecular branching and shape |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D size and shape |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
Once the molecular descriptors have been calculated, a mathematical model is developed to establish a relationship between these descriptors and the biological activity. Common methods for developing QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). analis.com.my
The predictive power and robustness of a QSAR model must be rigorously validated. Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov Key validation techniques include:
External Validation: The developed model is used to predict the activity of an external set of compounds that were not used in the model development process. The correlation between the predicted and experimental activities of the external set provides a measure of the model's true predictive ability. bgu.ac.il
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation in the randomized model confirms that the original model is not due to chance. analis.com.my
A QSAR study on a series of thiourea derivatives with anti-HCV activity demonstrated a significant correlation between activity and hydrophobic properties, as well as steric effects, highlighting the utility of QSAR in identifying key structural features. nih.gov
The following table outlines the key steps in QSAR model development and validation:
| Step | Description |
| Data Set Preparation | Collection of a series of analogs with measured biological activity. |
| Descriptor Calculation | Computation of a wide range of molecular descriptors. |
| Descriptor Selection | Identification of the most relevant descriptors using statistical methods. |
| Model Building | Development of a mathematical relationship between descriptors and activity. |
| Internal Validation | Assessment of the model's robustness using cross-validation techniques. |
| External Validation | Evaluation of the model's predictive power on an independent set of compounds. |
In Silico Ligand-Target Interaction Modeling
In silico ligand-target interaction modeling has become an indispensable tool in contemporary drug discovery and development. These computational methods provide profound insights into the molecular interactions that govern the biological activity of compounds, guiding the design and optimization of new therapeutic agents. For analogs of this compound, these techniques are pivotal in elucidating their structure-activity relationships (SAR) by predicting how they bind to their biological targets.
Principles of Molecular Docking for Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when bound to a receptor, which is typically a protein or other macromolecule. numberanalytics.comyoutube.com The primary goal is to simulate the interaction between a ligand and its target at an atomic level, thereby predicting the binding mode and estimating the binding affinity. nih.govmedium.com This process is analogous to a "lock and key" mechanism, where the ligand (the key) is fitted into the binding site of the protein (the lock). youtube.com
The methodology of molecular docking involves two main, interconnected components: a search algorithm and a scoring function. nih.govmdpi.com
Search Algorithm: This component is responsible for exploring the vast conformational space of the ligand and its possible orientations within the receptor's binding site. youtube.comnih.gov Given the flexibility of both the ligand and, to some extent, the protein, the search algorithm generates a multitude of possible binding poses. nih.govmdpi.com Handling the intrinsic molecular flexibility of the system is a critical challenge for any docking methodology. nih.gov
Scoring Function: Once a set of potential binding poses is generated, the scoring function evaluates and ranks them. mdpi.comyoutube.com This function is an energy-based equation that estimates the binding free energy of the protein-ligand complex for each pose. youtube.com Scoring functions sum up basic bonding and non-bonding parameters, such as electrostatic interactions, van der Waals forces, and hydrogen bonds. youtube.comyoutube.com The pose with the most favorable (typically, the most negative) energy score is predicted to be the most stable and likely binding mode. medium.comyoutube.com This score also provides a qualitative estimation of the binding affinity, which is crucial for ranking different ligands in virtual screening campaigns. nih.govnih.gov
Molecular docking is a cornerstone of structure-based drug design, enabling the rapid screening of large chemical libraries to identify potential lead compounds and guiding the optimization of these leads to enhance binding affinity and selectivity. numberanalytics.comparssilico.com
Analysis of Binding Site Characteristics and Ligand-Receptor Interactions
The analysis of the binding site and the specific interactions between a ligand and its receptor is fundamental to understanding the basis of molecular recognition. For thiourea derivatives, the thiourea moiety itself possesses key features that contribute to binding, including a hydrogen bond donor site (N-H), a sulfur atom for complementary binding, and areas for substitution that can enhance interactions. biointerfaceresearch.comrsc.org
Docking studies on various thiourea analogs have revealed common interaction patterns within the active sites of their target enzymes. These interactions are critical for the stability of the ligand-protein complex and are a primary determinant of biological activity.
Key interactions observed for thiourea derivatives with their biological targets often include:
Hydrogen Bonding: The N-H groups of the thiourea core are capable of forming hydrogen bonds with key amino acid residues in the receptor's binding pocket, such as aspartate (Asp) and glutamate (B1630785) (Glu). biointerfaceresearch.com The carbonyl oxygen and thiocarbonyl sulfur can also act as hydrogen bond acceptors. rsc.orgrsc.org
Hydrophobic Interactions: Aromatic rings and alkyl chains on the thiourea scaffold frequently engage in hydrophobic contacts with nonpolar residues in the binding site. biointerfaceresearch.com
π-Interactions: The presence of aromatic rings, such as the benzyl group in this compound, allows for π-π stacking or π-sigma interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. numberanalytics.comrsc.org
The table below summarizes typical interactions found in docking studies of thiourea derivatives with various protein targets, illustrating the types of amino acid residues involved and the nature of the interactions.
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues | Reference |
| Hydrogen Bond | Thiourea N-H | Aspartate (Asp), Glutamate (Glu) | biointerfaceresearch.com |
| Hydrogen Bond | Carbonyl Oxygen (in acylthioureas) | Not specified | rsc.org |
| Hydrophobic Contact | Aromatic Rings, Alkyl Chains | Methionine (Met), Alanine (Ala), Valine (Val) | biointerfaceresearch.com |
| π-π Stacking | Aromatic Rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | numberanalytics.comrsc.org |
These detailed interaction analyses, derived from docking simulations, are crucial for the rational design of more potent and selective analogs of this compound. By understanding which functional groups are responsible for key interactions, medicinal chemists can make targeted modifications to the molecular structure to improve its pharmacological profile.
Molecular Dynamics (MD) Simulations for Dynamic Structural Behavior and Interaction Analysis
While molecular docking provides a valuable static snapshot of the ligand-receptor complex, it often simplifies the dynamic nature of biological systems. nih.gov Proteins are not rigid structures; they are highly dynamic entities in solution, and their binding pockets can undergo significant conformational changes. mdpi.comnih.gov Molecular Dynamics (MD) simulations address this limitation by modeling the behavior of atoms and molecules over time, providing insights into the dynamic structural behavior and stability of the protein-ligand complex. metrotechinstitute.org
MD simulations apply the principles of classical mechanics to calculate the trajectory of every atom in the system, offering a detailed view of molecular motions and interactions. metrotechinstitute.orgyoutube.com In the context of drug discovery, MD simulations are used to:
Assess Complex Stability: By running simulations over a period of nanoseconds or even microseconds, researchers can assess the stability of the binding pose predicted by docking. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone are common metrics used to evaluate stability. A stable RMSD over time suggests a stable binding complex. nih.govacs.org
Refine Binding Poses: MD simulations can refine the initial docked pose, potentially revealing more favorable conformations and interactions that were not captured by the static docking calculation. metrotechinstitute.org
Characterize Dynamic Interactions: These simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation time is considered more stable and important for binding. acs.org
Predict Binding Free Energies: Advanced MD-based methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA), can provide more accurate estimations of binding affinity than docking scores alone. parssilico.comnih.gov These methods account for solvent effects and entropic contributions, offering a more rigorous prediction of binding strength. parssilico.com
For analogs of this compound, MD simulations can validate the binding modes suggested by docking and provide a deeper understanding of the dynamic interplay between the ligand and its target. This information is critical for confirming the SAR hypotheses derived from docking and for prioritizing the most promising compounds for synthesis and experimental testing. metrotechinstitute.orgnih.gov
The table below outlines the key applications of MD simulations in the study of ligand-target interactions.
| MD Simulation Application | Description | Key Metrics/Outputs | Reference |
| Complex Stability Analysis | Assesses the stability of the predicted ligand-protein complex over time. | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF) | nih.govacs.org |
| Interaction Persistence | Determines the stability of specific interactions (e.g., hydrogen bonds) during the simulation. | Percentage of simulation time the interaction is present. | acs.org |
| Conformational Sampling | Explores different conformations of the ligand and protein binding site. | Conformational ensembles, structural clusters. | mdpi.comnih.gov |
| Binding Free Energy Calculation | Provides a more accurate estimation of binding affinity. | MM/PBSA, MM/GBSA free energy values. | parssilico.comnih.gov |
By integrating molecular docking with MD simulations, researchers can build a comprehensive, dynamic model of ligand-receptor interactions, significantly enhancing the efficiency and accuracy of structure-based drug design efforts for thiourea analogs. metrotechinstitute.org
Chemical Transformations and Synthetic Utility of 1 2 Chloro 6 Fluorobenzyl Thiourea
Reactivity of the Thiourea (B124793) Functional Group
The thiourea group in 1-(2-chloro-6-fluorobenzyl)thiourea is the cornerstone of its chemical reactivity. This functional group, analogous to urea (B33335) with the oxygen atom replaced by sulfur, exhibits a rich and varied chemical behavior. wikipedia.org The presence of lone pairs on both the sulfur and nitrogen atoms confers nucleophilic character to the molecule, allowing it to participate in a wide array of reactions.
The sulfur atom, being a soft nucleophile, readily attacks electrophilic centers. This property is fundamental to many of the synthetic applications of thioureas. wikipedia.org Furthermore, the N-H protons of the thiourea moiety are acidic and can be deprotonated by a base, generating a thiourea anion that is an even more potent nucleophile. The reactivity of the thiourea group is also influenced by the electronic effects of the 2-chloro-6-fluorobenzyl substituent, which can modulate the nucleophilicity and acidity of the functional group.
Derivatization Strategies for Structural Diversification
The structural framework of this compound can be readily modified to generate a library of derivatives with diverse properties. These derivatization strategies primarily target the reactive thiourea functional group, allowing for the introduction of a wide range of substituents and functionalities.
One common derivatization approach involves the S-alkylation of the thiourea group. Reaction with alkyl halides in the presence of a base leads to the formation of isothiourea derivatives. This transformation is a versatile method for introducing new carbon-based substituents onto the thiourea core. Another important derivatization pathway is the acylation of the nitrogen atoms. Reaction with acyl chlorides or anhydrides can lead to the formation of N-acylthioureas, which are valuable intermediates in organic synthesis and have been shown to possess a range of biological activities.
These derivatization strategies are summarized in the table below:
| Derivatization Strategy | Reagents and Conditions | Product Type |
| S-Alkylation | Alkyl halide, Base | Isothiourea |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylthiourea |
Application as a Synthon in Heterocyclic Synthesis
The ability of this compound to participate in cyclization reactions makes it a valuable synthon for the synthesis of a variety of heterocyclic compounds. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.
Cyclization Reactions Leading to Novel Heterocyclic Scaffolds (e.g., Pyrimidine, Oxathiazole, Benzimidazole)
Thiourea derivatives are well-established precursors for the synthesis of pyrimidines. Condensation of this compound with 1,3-dicarbonyl compounds, in a reaction analogous to the Biginelli reaction, can lead to the formation of dihydropyrimidinethiones. wikipedia.orgorganic-chemistry.org Subsequent oxidation or other transformations can then provide access to a wide range of substituted pyrimidines. nih.govnih.govyoutube.comyoutube.com
The synthesis of oxathiazoles from thiourea derivatives is also a known transformation. For instance, oxidative cyclization of thiohydroximic acids, which can be derived from thioureas, has been reported to yield 1,4,2-oxathiazoles. nih.gov Another approach involves the [3+2] cycloaddition of nitrile oxides with thiocarbonyl compounds, which can be generated from thioureas. researchgate.net
Furthermore, the thiourea moiety can be utilized in the synthesis of benzimidazoles. nih.govnih.govtsijournals.com One common method involves the reaction of an N-arylthiourea with an o-phenylenediamine (B120857) derivative. While this compound is not an N-arylthiourea, its derivatives could potentially be used in similar cyclization strategies. For example, conversion to an isothiourea followed by reaction with an appropriate diamine could provide a route to substituted benzimidazoles.
Utility as an Intermediate in Multi-Step Organic Syntheses
Beyond its direct use in cyclization reactions, this compound can serve as a crucial intermediate in multi-step synthetic sequences. youtube.com Its ability to be converted into a variety of other functional groups makes it a versatile building block for the construction of complex molecular targets.
For example, the thiourea group can be hydrolyzed to the corresponding urea, or it can be converted to a guanidine (B92328) moiety. These transformations allow for the introduction of different functional groups with distinct chemical properties, thereby expanding the synthetic utility of the starting material. The 2-chloro-6-fluorobenzyl group also offers opportunities for further functionalization, although this is beyond the scope of this section.
Potential in Materials Science and Molecular Recognition Systems
The unique structural features of this compound and its derivatives suggest potential applications in materials science and molecular recognition. The thiourea moiety is known to be an excellent hydrogen bond donor, which allows it to participate in the formation of supramolecular assemblies. researchgate.netnih.gov
This hydrogen bonding ability is crucial for the design of molecular receptors capable of selectively binding to specific anions or other guest molecules. nih.govbiointerfaceresearch.com The strength and selectivity of this binding can be tuned by modifying the substituents on the thiourea nitrogen atoms. The presence of the halogenated benzyl (B1604629) group in this compound could also influence its binding properties and lead to unique recognition capabilities.
Advanced Research Methodologies and Future Perspectives on 1 2 Chloro 6 Fluorobenzyl Thiourea
Integrated Experimental and Computational Research Approaches
The synergy between experimental techniques and computational modeling provides a powerful paradigm for investigating thiourea (B124793) derivatives. This integrated approach allows researchers to predict molecular properties and then validate these predictions through empirical testing, creating a feedback loop that accelerates discovery.
For instance, the analysis of a related compound, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), combined spectroscopic analysis with Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. nih.govresearchgate.net This dual approach helped in identifying reactive sites, understanding interactions with water, and assessing compatibility with other molecules. nih.govresearchgate.net Such computational methods are invaluable for predicting the behavior of 1-(2-Chloro-6-fluorobenzyl)thiourea under various conditions.
Comprehensive computational studies on other thiourea analogs often combine several modeling techniques. nih.govnih.govfrontiersin.org A common workflow involves creating three-dimensional quantitative structure-activity relationship (3D-QSAR) models, followed by molecular docking to understand ligand-protein interactions, and finally, MD simulations to assess the stability of these interactions over time. nih.govnih.govfrontiersin.org These models have proven to be highly predictive, guiding the synthesis of derivatives with enhanced biological activities. nih.gov
Table 1: Integrated Research Approaches for Thiourea Derivatives
| Methodology | Objective | Key Techniques | Relevant Findings |
| Reactivity Analysis | Predict local reactivity and interaction with solvents/excipients. nih.govresearchgate.net | DFT, MD Simulations, Spectroscopic Analysis (FTIR, Raman). nih.gov | Identification of reactive sites, prediction of solubility parameters, and understanding of intermolecular interactions. nih.govresearchgate.net |
| Biological Activity Modeling | Design and predict the potency of new biologically active analogs. nih.govresearchgate.net | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking, MD Simulations. nih.govresearchgate.net | Generation of predictive models for enzyme inhibition and confirmation of stable binding modes at protein active sites. nih.govnih.gov |
| Spectroscopic Correlation | Correlate experimental spectral data with theoretical calculations. scilit.com | DFT, TD-DFT, Spectroscopic Analysis. scilit.com | Accurate assignment of vibrational modes and understanding of electronic transitions. scilit.com |
High-Throughput Synthesis and Screening Methodologies for Analog Discovery
The exploration of the chemical space around this compound requires efficient methods for both synthesizing and testing a large number of structural analogs. High-throughput methodologies are central to this endeavor.
High-Throughput Synthesis: Solid-phase synthesis is a cornerstone for the rapid generation of compound libraries. An efficient solid-phase method for creating 2-amino and 2-amidobenzo[d]oxazole derivatives utilizes a polymer-bound 2-hydroxyphenylthiourea (B72812) resin as a key intermediate. researchgate.net This strategy can be adapted to produce a diverse library of analogs of this compound by varying the amine or isothiocyanate precursors attached to the solid support. researchgate.net Such methods allow for the synthesis of thousands of compounds in a structured and automated fashion. nih.gov
High-Throughput Screening (HTS): Once a library of analogs is synthesized, HTS techniques are employed to rapidly assess their properties. researchgate.net Fluorometric microvolume assay technology, for example, enables nonradioactive, cell- and bead-based assays suitable for miniaturization and automation. researchgate.net For screening binding affinities, capillary zone electrophoresis (CZE) has been successfully used to identify potential CCR4 antagonists from a library of thiourea derivatives by measuring their interaction with a target peptide. nih.gov Fluorescence-based technologies, in general, are well-suited for HTS due to their high sensitivity and potential for miniaturization. nih.gov
Table 2: Methodologies for Analog Discovery
| Stage | Methodology | Description | Advantage |
| Synthesis | Solid-Phase Synthesis researchgate.netnih.gov | Compounds are built on a solid polymer resin support, allowing for easy purification by filtration after each reaction step. | Enables rapid, automated synthesis of large compound libraries with high purity. |
| Synthesis | Manual Parallel Synthesis nih.gov | A method developed for simultaneously producing multiple peptides with fast cycle times, offering an intermediate throughput. nih.gov | Reduces synthesis time significantly compared to traditional benchtop methods without needing expensive automated systems. nih.gov |
| Screening | Capillary Zone Electrophoresis (CZE) nih.gov | Separates molecules based on their electrophoretic mobility, which changes upon binding to a target, allowing for the calculation of binding constants. nih.gov | Sensitive and selective high-performance analytical method for characterizing compound-target interactions. |
| Screening | Fluorescence-Based Assays researchgate.netnih.gov | Utilizes changes in fluorescence (e.g., intensity, polarization) upon compound binding or activity to screen large libraries. | High sensitivity, amenability to miniaturization, and suitability for homogeneous "mix-and-read" formats. researchgate.net |
Green Chemistry Principles in the Synthesis of Halogenated Thiourea Derivatives
Modern synthetic chemistry emphasizes sustainability, and the production of halogenated thioureas is increasingly guided by green chemistry principles. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
A significant advancement is the use of environmentally benign solvents. The synthesis of substituted thioureas can be efficiently conducted in an aqueous medium through a simple condensation of amines and carbon disulfide, avoiding the use of toxic reagents like thiophosgene (B130339) or isothiocyanates. mdpi.com Another green alternative is the use of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. rsc.org For example, a system using choline (B1196258) chloride and tin(II) chloride can act as both a recyclable catalyst and the reaction medium for thiourea synthesis, offering high yields and scalability. researchgate.net
Energy efficiency is another key aspect. The use of microwave irradiation on the surface of alumina (B75360) has been shown to be a simple, solvent-free method for preparing symmetrical N,N'-disubstituted thioureas. researchgate.net Furthermore, a thiourea-mediated methodology for the halogenation of alcohols to produce halogenated precursors is notable for being highly atom-economic and using inexpensive, recyclable reagents under ambient conditions. sci-hub.seorganic-chemistry.orgacs.orgnih.gov
Table 3: Comparison of Synthetic Approaches for Thioureas
| Principle | Traditional Method | Green Alternative | Key Benefits |
| Solvent/Reagent | Use of toxic reagents (e.g., thiophosgene, isothiocyanates) in volatile organic solvents. | Synthesis in water or Deep Eutectic Solvents (DESs). mdpi.comresearchgate.net | Reduced toxicity, improved safety, potential for solvent recycling, and biodegradability. researchgate.netmdpi.com |
| Atom Economy | Multi-step syntheses with protecting groups, generating significant waste. | One-pot condensation or catalytic reactions. researchgate.net | Higher efficiency, less waste, and simpler purification processes. |
| Energy Efficiency | Reactions often require prolonged heating under reflux. | Microwave-assisted synthesis or reactions at ambient temperature. researchgate.netacs.org | Faster reaction times and reduced energy consumption. |
Emerging Applications in Sensing and Chemoresponsive Materials
The unique chemical structure of the thiourea moiety, with its hydrogen-bond-donating N-H groups and sulfur atom, makes it an excellent candidate for use in chemical sensors and responsive materials. nih.gov Derivatives of this compound hold significant potential in this area.
Thiourea derivatives have been successfully employed as fluorescent chemosensors for detecting both metal ions and anions in aqueous solutions. nih.govnih.govnih.gov The underlying mechanism often involves photoinduced electron transfer (PET). The thiourea group can quench the fluorescence of an attached fluorophore; upon binding a metal ion like mercury(II), this quenching effect is suppressed, leading to a restored or enhanced fluorescent signal. nih.govnih.gov This "turn-on" response allows for sensitive and selective detection. nih.gov Research has expanded the scope beyond mercury to include ions like zinc(II) and cadmium(II), with some sensors capable of imaging metal ion concentrations in living cells. nih.govacs.orguzh.ch
Beyond fluorescence, thiourea derivatives are used in colorimetric and electrochemical sensors. A ninhydrin (B49086) thiourea derivative, for instance, was developed for the visual detection of copper(II) ions, enabling its use in simple, eco-friendly paper strip tests. tsijournals.com In another application, thiourea derivatives have been investigated as functional monomers for molecularly imprinted polymers (MIPs) designed for the specific recognition of arsenous acid (As(III)). nih.gov The combination of theoretical and experimental studies helps in selecting the best monomer for creating these highly selective materials. nih.gov
Theoretical Advancements for Predicting Complex Chemical Behavior
Computational chemistry is a pivotal tool for predicting the behavior of molecules like this compound before they are synthesized. Advanced theoretical models provide deep insights into molecular structure, reactivity, and potential function.
Density Functional Theory (DFT) is widely used to investigate the electronic structure and predict various properties. nih.govresearchgate.netsciensage.info DFT calculations can determine optimized molecular geometries, bond energies, and quantum chemical parameters such as electronegativity and chemical hardness, which correlate with the biological activity of thiourea derivatives. sciensage.info Furthermore, DFT can be used to model the interaction between a thiourea derivative and a target, as demonstrated in studies of monomers for MIPs, where it helps identify the most stable binding configurations. nih.gov
For more complex systems and dynamic processes, MD simulations are employed. nih.govresearchgate.net These simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes, interactions with solvents, and compatibility with other materials. nih.govnih.gov When combined, DFT and MD simulations offer a powerful approach to predict a molecule's local reactivity, its behavior in a biological environment, and its suitability for specific applications. nih.govresearchgate.net
The development of predictive 3D-QSAR models, such as CoMFA and CoMSIA, represents another significant theoretical advancement. nih.govnih.govfrontiersin.org These models correlate the 3D structural features of a series of compounds with their observed biological activity, generating contour maps that visually guide the design of new, more potent analogs. nih.gov
Table 4: Predictive Theoretical Models for Thiourea Derivatives
| Model/Theory | Predicted Properties | Application Example |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity descriptors, bond dissociation energies. nih.govsciensage.info | Correlating quantum chemical parameters with antifungal activity; selecting optimal monomers for molecularly imprinted polymers. nih.govsciensage.info |
| Molecular Dynamics (MD) Simulations | Stability of molecular complexes, interaction with water, solubility parameters. nih.govnih.gov | Confirming the stability of a designed inhibitor in a protein's active site; assessing compatibility with pharmaceutical excipients. nih.govnih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationships, prediction of biological potency. nih.govnih.gov | Generating predictive models for enzyme inhibition and guiding the design of new inhibitors with enhanced activity. nih.govresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties. scilit.com | Simulating UV-Vis spectra to understand electronic transitions relevant for chemosensors. scilit.com |
Roadmap for Continued Academic Inquiry into this compound and its Analogs
The foundation laid by current research opens up numerous avenues for future investigation into this compound and its related compounds. A strategic roadmap for continued inquiry would focus on leveraging advanced methodologies to explore new chemical and functional spaces.
Future Research Directions:
Asymmetric Synthesis and Stereochemistry: Explore the use of chiral thiourea catalysts to synthesize enantiomerically pure analogs. acs.org This will be crucial for studying stereospecific interactions with biological targets, a key factor in drug design.
Expansion of Green Synthetic Protocols: Systematically apply and optimize green chemistry principles, such as the use of DESs and aqueous media, to the synthesis of a broader range of halogenated benzylthioureas. mdpi.comresearchgate.net This will improve the sustainability and industrial viability of these compounds.
Predictive Design of Multifunctional Analogs: Integrate QSAR, molecular docking, and MD simulations to design novel analogs of this compound with tailored, multifunctional properties, such as combined therapeutic and diagnostic (theranostic) capabilities. nih.gov
Advanced Chemoresponsive Materials: Move beyond single-molecule sensors to incorporate these thiourea derivatives into polymers and nanomaterials. This could lead to the development of smart materials that respond to specific chemical stimuli for applications in controlled release systems, environmental remediation, and diagnostics.
Mechanistic Elucidation: Conduct detailed mechanistic studies, using both experimental techniques (e.g., isotopic labeling, EPR) and theoretical calculations, to gain a deeper understanding of the reactions involving these compounds. organic-chemistry.org This knowledge will enable the refinement of existing synthetic methods and the development of entirely new chemical transformations.
Broadening Biological Screening: Screen this compound and its newly synthesized analogs against a wider array of biological targets, including different enzymes, receptors, and microbial strains, to uncover new therapeutic potentials. nih.govnih.gov
By pursuing these integrated research pathways, the scientific community can continue to unlock the full potential of this compound, transforming this molecule from a subject of fundamental study into a valuable component of advanced materials and technologies.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for confirming the synthesis of 1-(2-Chloro-6-fluorobenzyl)thiourea, and how are spectral contradictions resolved?
- Methodology :
- 1H/13C NMR : Confirm the presence of aromatic protons (e.g., splitting patterns for 2-chloro-6-fluorobenzyl group) and thiourea NH protons (typically broad peaks at δ 9–11 ppm). Discrepancies in peak integration or splitting may arise from rotational isomerism; variable-temperature NMR or 2D NOESY can resolve this .
- IR Spectroscopy : Validate the thiocarbonyl (C=S) stretch near 1200–1300 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹. Overlaps with aromatic C-H stretches require deconvolution software for accurate assignment .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns. Discrepancies between theoretical and observed masses may indicate impurities or isotopic interference; isotopic peak matching (e.g., Cl/F ratios) resolves this .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high purity?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates. For moisture-sensitive reactions, employ Schlenk techniques .
- Catalysis : Add catalytic bases (e.g., triethylamine) to deprotonate thiourea NH during nucleophilic substitutions. Monitor pH to avoid side reactions like hydrolysis of the benzyl chloride group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Purity >95% is confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do computational methods (DFT, TD-DFT) explain the electronic structure and non-covalent interactions of this compound?
- Methodology :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to model charge distribution and intramolecular hydrogen bonding (N-H⋯S=C). Basis sets like 6-311++G(d,p) account for polarization/diffusion effects .
- TD-DFT : Predict UV-Vis absorption spectra by analyzing electronic transitions (e.g., π→π* in the benzyl group). Compare with experimental data; deviations >10 nm suggest solvent effects or excited-state relaxation .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess conformational stability. Radial distribution functions (RDFs) quantify hydrogen-bonding dynamics .
Q. What strategies address contradictions between experimental crystallographic data and computational predictions for thiourea derivatives?
- Methodology :
- XRD Refinement : Resolve disorder in the benzyl group using SHELXL. Compare experimental bond lengths/angles with DFT-optimized geometries; discrepancies >0.05 Å indicate lattice packing effects .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H⋯F-Cl contacts) to explain deviations in crystal packing vs. gas-phase simulations .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with computed bond dissociation energies (BDEs) to validate force field parameters .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with enhanced bioactivity?
- Methodology :
- Pharmacophore Modeling : Identify critical motifs (e.g., thiourea core, halogenated benzyl group) using Schrödinger’s Phase. Validate against known inhibitors (e.g., HIV-1 RT) via molecular docking (Glide SP/XP) .
- QSAR Studies : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing F/Cl) with IC₅₀ values. ClogP calculations predict membrane permeability .
- In Vitro Assays : Test cytotoxicity (MTT assay on HEK-293 cells) and target binding (SPR/BLI) to prioritize analogs. Contradictions between predicted and observed activity may stem from off-target effects, resolved via proteome-wide docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
